7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione
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Overview
Description
7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core purine structure, followed by the introduction of the chlorophenyl, hydroxypropyl, methyl, and trifluoromethoxyphenoxy groups through various chemical reactions. These reactions may include nucleophilic substitution, alkylation, and condensation reactions, often conducted under controlled temperatures and using catalysts to enhance reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization, distillation, and chromatography. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while substitution of the trifluoromethoxy group could result in various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating cellular processes such as gene expression, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-phenoxy-4,5-dihydropurine-2,6-dione
- 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(methoxy)phenoxy]-4,5-dihydropurine-2,6-dione
Uniqueness
Compared to similar compounds, 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione is unique due to the presence of the trifluoromethoxy group
Properties
Molecular Formula |
C23H22ClF3N4O5 |
---|---|
Molecular Weight |
526.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C23H22ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,18-19,32H,3,10-11,13H2,1H3 |
InChI Key |
NGUDHZGXUBRSDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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